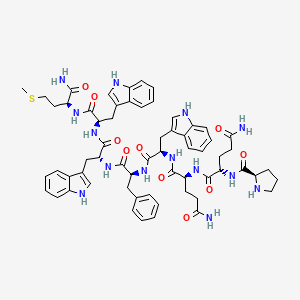

substance P (4-11), Pro(4)-Trp(7,9,10)-

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H74N14O10S/c1-87-27-25-45(55(65)79)70-60(84)50(29-36-32-67-42-17-8-5-14-39(36)42)76-62(86)52(31-38-34-69-44-19-10-7-16-41(38)44)75-59(83)49(28-35-12-3-2-4-13-35)73-61(85)51(30-37-33-68-43-18-9-6-15-40(37)43)74-58(82)48(22-24-54(64)78)72-57(81)47(21-23-53(63)77)71-56(80)46-20-11-26-66-46/h2-10,12-19,32-34,45-52,66-69H,11,20-31H2,1H3,(H2,63,77)(H2,64,78)(H2,65,79)(H,70,84)(H,71,80)(H,72,81)(H,73,85)(H,74,82)(H,75,83)(H,76,86)/t45-,46+,47-,48-,49-,50+,51+,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUBGXWEUDKBIR-XWYQIVALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]8CCCN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H74N14O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235969 | |

| Record name | Substance P (4-11), pro(4)-trp(7,9,10)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1207.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86917-57-9 | |

| Record name | Substance P (4-11), pro(4)-trp(7,9,10)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086917579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P (4-11), pro(4)-trp(7,9,10)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of [D-Pro4,D-Trp7,9,10]substance P-4-11

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Pro4,D-Trp7,9,10]substance P-4-11 is a synthetic peptide analog of the C-terminal fragment of Substance P. It functions as a competitive antagonist at multiple G-protein coupled receptors, most notably the neurokinin-1 (NK1) receptor, as well as bombesin and cholecystokinin (CCK) receptors. This broad-spectrum antagonist activity makes it a valuable tool in pharmacological research to investigate the physiological roles of these receptors and their endogenous ligands. This technical guide provides a comprehensive overview of the mechanism of action of [D-Pro4,D-Trp7,9,10]substance P-4-11, including its binding affinities, effects on downstream signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Competitive Antagonism

[D-Pro4,D-Trp7,9,10]substance P-4-11 exerts its effects by competitively binding to the orthosteric site of its target receptors, thereby preventing the binding and subsequent signal transduction of the endogenous agonists. Schild plot analysis has confirmed the competitive nature of this antagonism, with slopes not significantly different from unity.[1] This indicates that the antagonism can be surmounted by increasing concentrations of the agonist.

The primary targets of [D-Pro4,D-Trp7,9,10]substance P-4-11 are:

-

Substance P (NK1) Receptors: By blocking the NK1 receptor, it inhibits the actions of Substance P, a neuropeptide involved in pain transmission, inflammation, and smooth muscle contraction.

-

Bombesin Receptors: It antagonizes the effects of bombesin and related peptides like gastrin-releasing peptide (GRP), which are involved in gastric acid secretion, gut motility, and cell proliferation.

-

Cholecystokinin (CCK) Receptors: It blocks the actions of CCK, a peptide hormone that regulates pancreatic enzyme secretion and gallbladder contraction.

Quantitative Data: Receptor Binding Affinities and Antagonist Potency

The affinity of [D-Pro4,D-Trp7,9,10]substance P-4-11 for its target receptors has been determined through radioligand binding assays. The following tables summarize the key quantitative data.

| Receptor | Radioligand | Preparation | IC50 (µM) | Ki (µM) | Reference |

| Substance P | ¹²⁵I-labeled substance P | Dispersed acini from guinea pig pancreas | 4 | ~4 | [1] |

| Bombesin | ¹²⁵I-[Tyr4]bombesin | Dispersed acini from guinea pig pancreas | 17 | ~17 | [1] |

| Cholecystokinin | ¹²⁵I-cholecystokinin octapeptide | Dispersed acini from guinea pig pancreas | 5 | ~5 | [1] |

Table 1: Inhibition of Radioligand Binding by [D-Pro4,D-Trp7,9,10]substance P-4-11.

The antagonist potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

| Agonist | Tissue/Preparation | pA2 | Reference |

| Substance P | Guinea pig ileum | ~6.0 | [2] |

| Bombesin | Dispersed pancreatic acini | Not explicitly stated, but competitive antagonism demonstrated | [1] |

| Cholecystokinin | Dispersed pancreatic acini | Not explicitly stated, but competitive antagonism demonstrated | [1] |

Table 2: Antagonist Potency (pA2) of [D-Pro4,D-Trp7,9,10]substance P-4-11.

Signaling Pathways

[D-Pro4,D-Trp7,9,10]substance P-4-11, by blocking Gq-coupled receptors, inhibits the activation of Phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects of IP3-mediated calcium release from intracellular stores and DAG-mediated activation of Protein Kinase C (PKC) are attenuated.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of [D-Pro4,D-Trp7,9,10]substance P-4-11 for its target receptors.

Materials:

-

Membrane preparations from cells or tissues expressing the receptor of interest (e.g., guinea pig pancreatic acini).

-

Radioligand (e.g., ¹²⁵I-Substance P, ¹²⁵I-[Tyr4]bombesin, or ¹²⁵I-CCK-8).

-

[D-Pro4,D-Trp7,9,10]substance P-4-11.

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

In a polypropylene tube, add binding buffer, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of unlabeled [D-Pro4,D-Trp7,9,10]substance P-4-11 (for competition curve) or buffer (for total binding).

-

For non-specific binding, add a high concentration of the corresponding unlabeled natural ligand.

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

Amylase Secretion Assay

This functional assay measures the ability of [D-Pro4,D-Trp7,9,10]substance P-4-11 to inhibit agonist-induced amylase secretion from pancreatic acini.

Materials:

-

Dispersed pancreatic acini from guinea pig or rat.

-

HEPES-Ringer buffer supplemented with amino acids, BSA, and glucose.

-

Agonist (e.g., Substance P, bombesin, or CCK-8).

-

[D-Pro4,D-Trp7,9,10]substance P-4-11.

-

Amylase substrate (e.g., Phadebas tablets).

-

Spectrophotometer.

Procedure:

-

Pre-incubate dispersed pancreatic acini in HEPES-Ringer buffer at 37°C.

-

Add varying concentrations of [D-Pro4,D-Trp7,9,10]substance P-4-11 and incubate for a short period.

-

Add a fixed concentration of the agonist to stimulate amylase secretion.

-

Continue incubation at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the secretion by placing the samples on ice and centrifuging to pellet the acini.

-

Collect the supernatant and measure the amylase activity using a suitable assay.

-

Express the amylase released into the supernatant as a percentage of the total amylase content in the acini.

-

Plot the agonist concentration-response curves in the absence and presence of different concentrations of the antagonist to perform a Schild analysis and determine the pA2 value.

Inositol Phosphate Accumulation Assay

This assay directly measures the inhibition of the PLC signaling pathway by [D-Pro4,D-Trp7,9,10]substance P-4-11.

Materials:

-

Tissue preparations (e.g., guinea pig intestinal smooth muscle strips) or cultured cells expressing the target receptors.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

myo-[³H]inositol.

-

Agonist (e.g., Substance P).

-

[D-Pro4,D-Trp7,9,10]substance P-4-11.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Trichloroacetic acid (TCA).

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation fluid and counter.

Procedure:

-

Label the tissue or cells by incubating with myo-[³H]inositol overnight to incorporate it into membrane phosphoinositides.

-

Wash the preparation to remove unincorporated [³H]inositol.

-

Pre-incubate with LiCl.

-

Add varying concentrations of [D-Pro4,D-Trp7,9,10]substance P-4-11.

-

Stimulate with the agonist for a defined period.

-

Terminate the reaction by adding ice-cold TCA.

-

Extract the inositol phosphates from the aqueous phase.

-

Separate the total inositol phosphates using anion-exchange chromatography.

-

Quantify the radioactivity of the eluted inositol phosphates by liquid scintillation counting.

-

Analyze the data to determine the inhibitory effect of the antagonist on agonist-stimulated inositol phosphate accumulation.

Conclusion

[D-Pro4,D-Trp7,9,10]substance P-4-11 is a well-characterized competitive antagonist of NK1, bombesin, and CCK receptors. Its ability to block the signaling of these diverse Gq-coupled receptors makes it an indispensable pharmacological tool. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of neuropeptide and peptide hormone signaling.

References

In-Depth Technical Guide: Receptor Binding Affinity of Substance P (4-11) and its Analog, [Pro(4), Trp(7,9,10)]-SP(4-11)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the receptor binding affinity of the C-terminal fragment of Substance P, SP(4-11), and its synthetic analog, [Pro(4), Trp(7,9,10)]-SP(4-11). This document outlines the binding characteristics of these peptides, primarily at neurokinin (NK) receptors, and presents the methodologies used for their evaluation. It is intended to be a comprehensive resource for professionals engaged in the study of tachykinin receptor ligands and their therapeutic potential.

Introduction to Substance P and its Analogs

Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, which plays a significant role in pain transmission, inflammation, and neurogenic inflammation. Its biological effects are mediated through binding to neurokinin receptors, with the highest affinity for the neurokinin-1 (NK-1) receptor. The C-terminal fragment, SP(4-11), retains significant biological activity. The synthetic analog, [Pro(4), Trp(7,9,10)]-SP(4-11), represents a modification of this fragment, designed to investigate the structure-activity relationships and to potentially alter its receptor binding profile and stability. It is important to note that much of the available research has focused on a closely related analog, [D-Pro4, D-Trp7,9,10]-SP(4-11), which incorporates a D-proline at position 4, enhancing its antagonistic properties and resistance to degradation.

Quantitative Receptor Binding Data

The binding affinity of Substance P fragments and their analogs to neurokinin receptors is typically determined through competitive radioligand binding assays. These assays measure the concentration of the unlabeled peptide required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50). The inhibition constant (Ki) is then calculated from the IC50 value.

| Compound | Receptor | Radioligand | Tissue/Cell Line | IC50 | Ki | Reference |

| Substance P | NK-1 | ¹²⁵I-BH-SP | Rat Spinal Cord | 0.46 nM | - | [2] |

| [D-Pro4,D-Trp7,9,10]-SP(4-11) | NK-1 | ¹²⁵I-Substance P | Dispersed Pancreatic Acini | 4 µM | - | [2] |

| [D-Pro4,D-Trp7,9,10]-SP(4-11) | Bombesin Receptor | ¹²⁵I-[Tyr4]bombesin | Dispersed Pancreatic Acini | 17 µM | - | [2] |

| [D-Pro4,D-Trp7,9,10]-SP(4-11) | Cholecystokinin Receptor | ¹²⁵I-Cholecystokinin Octapeptide | Dispersed Pancreatic Acini | 5 µM | - | [2] |

| [D-Pro4,D-Trp7,9,10]-SP(4-11) | NK-1 | ¹²⁵I-BH-SP | Rat Spinal Cord | 45 µM | - | [2] |

Note: The data for [D-Pro4, D-Trp7,9,10]-SP(4-11) is presented as the closest available reference for the binding affinity of the requested [Pro(4), Trp(7,9,10)]-SP(4-11) analog. The D-amino acid substitution at position 4 is known to significantly impact the biological activity, often conferring antagonist properties.

Experimental Protocols

The determination of receptor binding affinity for Substance P analogs is predominantly carried out using radioligand competition binding assays. The following is a generalized protocol based on established methodologies.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of an unlabeled test compound (e.g., [Pro(4), Trp(7,9,10)]-SP(4-11)) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor (e.g., NK-1 receptor).

Materials:

-

Tissue/Cell Preparation: Homogenates of tissues or membranes from cell lines expressing the receptor of interest (e.g., rat brain cortex, CHO cells transfected with the NK-1 receptor).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ¹²⁵I-Bolton Hunter labeled Substance P).

-

Unlabeled Competitor: The test compound ([Pro(4), Trp(7,9,10)]-SP(4-11)) and a known reference compound (unlabeled Substance P).

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer with MgCl₂, bovine serum albumin, and protease inhibitors).

-

Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in a cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of the membrane preparation.

-

Add a fixed concentration of the radioligand to each tube.

-

Add increasing concentrations of the unlabeled competitor (test compound or reference compound) to the tubes.

-

For determining non-specific binding, add a high concentration of the unlabeled reference compound to a set of tubes.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

Substance P binding to the NK-1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C.

Caption: NK-1 Receptor Signaling Pathway via Gq/PLC.

The following diagram illustrates the workflow of the radioligand competition binding assay described in the experimental protocols section.

References

Pro(4)-Trp(7,9,10)-SP(4-11): A Technical Overview of a Tachykinin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthetic peptide Pro(4)-Trp(7,9,10)-SP(4-11), a competitive antagonist of tachykinin receptors. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that mediate a wide array of physiological processes through their interaction with G protein-coupled receptors (GPCRs) designated NK1, NK2, and NK3. This document consolidates the available quantitative data on the antagonist's potency and binding affinities, details relevant experimental protocols for its characterization, and visualizes the intricate signaling pathways of the tachykinin system.

Introduction to the Tachykinin System

The tachykinin family of peptides plays a crucial role in numerous biological functions, including pain transmission, neurogenic inflammation, smooth muscle contraction, and regulation of the cardiovascular and immune systems.[1] Their effects are mediated through three distinct G protein-coupled receptors: NK1, NK2, and NK3. Substance P exhibits the highest affinity for the NK1 receptor, while NKA and NKB preferentially bind to NK2 and NK3 receptors, respectively.[2]

Upon agonist binding, tachykinin receptors undergo a conformational change, leading to the activation of intracellular G proteins, primarily of the Gq/11 family.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3] This signaling pathway ultimately leads to a variety of cellular responses.

The development of selective antagonists for tachykinin receptors is of significant interest for therapeutic intervention in a range of pathological conditions. Pro(4)-Trp(7,9,10)-SP(4-11) is a substance P analogue that has been investigated for its antagonist properties at these receptors.[4]

Pharmacological Profile of Pro(4)-Trp(7,9,10)-SP(4-11)

Pro(4)-Trp(7,9,10)-SP(4-11) is a modified fragment of Substance P (SP), specifically the C-terminal heptapeptide SP(4-11). The substitutions of Proline at position 4 and Tryptophan at positions 7, 9, and 10 confer its antagonist properties.[4] It has been shown to act as a competitive antagonist at receptors for substance P.[5]

Quantitative Data

The available quantitative data on the antagonist potency and binding affinity of Pro(4)-Trp(7,9,10)-SP(4-11) is summarized below. It is important to note that comprehensive data across all tachykinin receptor subtypes is limited in the public domain.

Table 1: Antagonist Potency of Pro(4)-Trp(7,9,10)-SP(4-11)

| Preparation | Agonist | Parameter | Value | Reference |

| Guinea-pig ileum | Eledoisin | pA2 | < 4.8 | [6] |

Table 2: Binding Affinity of Pro(4)-Trp(7,9,10)-SP(4-11)

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Bombesin | 125I-[Tyr4]bombesin | Pancreatic acini | ~3800 | [7] |

| Cholecystokinin | 125I-CCK | Pancreatic acini | Not Determined | [5] |

| Tachykinin NK1 | Data Not Available | |||

| Tachykinin NK2 | Data Not Available | |||

| Tachykinin NK3 | Data Not Available |

Note: The antagonist has been reported to be a competitive antagonist at cholecystokinin receptors, but specific Ki values were not found in the reviewed literature.

Tachykinin Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the three main tachykinin receptors. Pro(4)-Trp(7,9,10)-SP(4-11) acts by competitively inhibiting the binding of endogenous tachykinins to these receptors, thereby blocking the initiation of these cascades.

References

- 1. Receptors for substance P. III. Classification by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substance P antagonists active in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 6. tandfonline.com [tandfonline.com]

- 7. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

[D-Pro4,D-Trp7,9,10]substance P-4-11: A Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Pro4,D-Trp7,9,10]substance P-4-11 is a synthetic C-terminal fragment analog of the neuropeptide Substance P. It is recognized primarily as a competitive antagonist of tachykinin receptors, with additional antagonist activity reported at bombesin and cholecystokinin receptors. This technical guide provides a comprehensive overview of the pharmacological profile of [D-Pro4,D-Trp7,9,10]substance P-4-11, summarizing its receptor binding and functional antagonist activities. The document details its effects on key signaling pathways, particularly the inositol phosphate pathway, and outlines established experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the therapeutic potential and mechanistic actions of tachykinin receptor antagonists.

Introduction

Substance P, a member of the tachykinin family of neuropeptides, plays a crucial role in a myriad of physiological processes, including pain transmission, neurogenic inflammation, and smooth muscle contraction, by acting on neurokinin (NK) receptors (NK1, NK2, and NK3). The development of selective and potent antagonists for these receptors is a key area of research for potential therapeutic interventions in various pathological conditions. [D-Pro4,D-Trp7,9,10]substance P-4-11 is a modified octapeptide analog of Substance P (SP), corresponding to the C-terminal amino acid sequence 4-11. The strategic substitutions with D-amino acids, specifically D-Proline at position 4 and D-Tryptophan at positions 7, 9, and 10, were designed to enhance metabolic stability and confer antagonist properties. This document provides a detailed pharmacological profile of this compound.

Receptor Binding and Antagonist Profile

[D-Pro4,D-Trp7,9,10]substance P-4-11 has been characterized as a competitive antagonist at multiple neurokinin and other peptide receptors.

Tachykinin Receptors

The primary pharmacological action of [D-Pro4,D-Trp7,9,10]substance P-4-11 is the antagonism of tachykinin receptors. It has been demonstrated to inhibit the effects of Substance P and other tachykinins.[1]

Bombesin and Cholecystokinin Receptors

In addition to its effects on tachykinin receptors, [D-Pro4,D-Trp7,9,10]substance P-4-11 has been reported to be a competitive antagonist for bombesin and cholecystokinin receptors.[2]

Quantitative Pharmacological Data

A comprehensive summary of the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and antagonist potencies (pA2) is crucial for a complete understanding of the pharmacological profile of [D-Pro4,D-Trp7,9,10]substance P-4-11. However, specific quantitative data from publicly available literature is limited. The following tables are provided to structure future data as it becomes available.

Table 1: Tachykinin Receptor Antagonist Activity

| Receptor Subtype | Agonist | Tissue/Cell Line | Assay Type | pA2 Value | Reference |

| NK1 | Substance P | Guinea-pig ileum | Functional Assay | Data Not Available | |

| NK2 | Neurokinin A | Hamster trachea | Functional Assay | Data Not Available | |

| NK3 | Neurokinin B | Rat portal vein | Functional Assay | Data Not Available |

Table 2: Bombesin and Cholecystokinin Receptor Antagonist Activity

| Receptor | Agonist | Tissue/Cell Line | Assay Type | IC50/Ki Value | Reference |

| Bombesin Receptor | Bombesin | Swiss 3T3 cells | Radioligand Binding | Data Not Available | |

| Cholecystokinin (CCK) Receptor | CCK-8 | Guinea-pig pancreas | Radioligand Binding | Data Not Available |

Signaling Pathways

The antagonistic action of [D-Pro4,D-Trp7,9,10]substance P-4-11 at G-protein coupled receptors (GPCRs) like the tachykinin receptors involves the modulation of downstream intracellular signaling cascades.

Inositol Phosphate Pathway

Tachykinin receptors, particularly the NK1 receptor, are coupled to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Studies have shown that [D-Pro4,D-Trp7,9,10]substance P-4-11 antagonizes the tachykinin-induced generation of inositol phosphates in guinea-pig intestinal smooth muscle.[3] Interestingly, this study also noted that the antagonist could depress histamine-induced accumulation of inositol phosphates, suggesting a degree of non-selectivity and potentially a site of action beyond the tachykinin receptor itself.[3]

Figure 1: Antagonism of the Tachykinin-Mediated Inositol Phosphate Signaling Pathway.

Experimental Protocols

Detailed experimental methodologies are essential for the accurate pharmacological characterization of [D-Pro4,D-Trp7,9,10]substance P-4-11. The following sections describe representative protocols.

Radioligand Binding Assay (Representative Protocol for NK1 Receptor)

This protocol outlines a general procedure for determining the binding affinity of [D-Pro4,D-Trp7,9,10]substance P-4-11 for the NK1 receptor.

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the NK1 receptor (e.g., CHO cells transfected with the human NK1 receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a reaction tube, combine the cell membrane preparation, a radiolabeled NK1 receptor ligand (e.g., [3H]Substance P), and varying concentrations of the unlabeled competitor ([D-Pro4,D-Trp7,9,10]substance P-4-11).

-

For non-specific binding determination, use a high concentration of an unlabeled standard NK1 antagonist.

-

Incubate the mixture at a defined temperature and for a specific duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Figure 2: General Workflow for a Radioligand Binding Assay.

In Vitro Functional Assay: Guinea-Pig Ileum Contraction (Representative Protocol)

This bioassay is a classic method to determine the antagonist potency (pA2) of a substance P analog.

-

Tissue Preparation:

-

Euthanize a guinea pig and isolate a segment of the terminal ileum.

-

Clean the ileum segment and mount a piece of the longitudinal muscle in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Connect the tissue to an isometric force transducer to record muscle contractions.

-

Allow the tissue to equilibrate under a resting tension.

-

-

Antagonist Potency Determination (Schild Analysis):

-

Obtain a cumulative concentration-response curve for the agonist (Substance P) to establish a baseline.

-

Wash the tissue and incubate with a fixed concentration of the antagonist ([D-Pro4,D-Trp7,9,10]substance P-4-11) for a defined period.

-

In the presence of the antagonist, obtain a new cumulative concentration-response curve for Substance P.

-

Repeat this procedure with increasing concentrations of the antagonist.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.

-

Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

-

Conclusion

[D-Pro4,D-Trp7,9,10]substance P-4-11 is a valuable pharmacological tool for investigating the roles of tachykinin, bombesin, and cholecystokinin receptors in various physiological and pathophysiological processes. Its antagonist profile, particularly at tachykinin receptors, makes it a subject of interest for potential therapeutic applications. This technical guide has summarized the currently available pharmacological data and provided a framework for its further characterization. A notable gap in the publicly available literature is the lack of comprehensive quantitative data on its binding affinities and antagonist potencies across its target receptors. Future research should focus on generating this data to enable a more complete understanding of its pharmacological profile and to facilitate its use in drug discovery and development.

References

The Discovery and Synthesis of Substance P Fragment Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of substance P (SP) fragment antagonists. It is designed to serve as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of targeting the neurokinin-1 receptor (NK1R).

Introduction to Substance P and the Neurokinin-1 Receptor

Substance P, an eleven-amino acid neuropeptide, was first identified in 1931 and is a member of the tachykinin peptide family. It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. SP exerts its biological effects primarily through the activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The C-terminal fragment of substance P, specifically the five-amino acid sequence Phe-Phe-Gly-Leu-Met-NH₂, is essential for its binding and activation of the NK1R.[1] The development of antagonists that can block the interaction between substance P and the NK1R has been a significant focus of drug discovery efforts for various therapeutic indications.

The Discovery of Substance P Fragment Antagonists

The initial approach to developing substance P antagonists involved the systematic modification of the native SP peptide sequence. Early research focused on creating analogues with substitutions of D-amino acids to increase stability and confer antagonistic properties. A key breakthrough was the discovery that substitutions at positions 7 and 9 of the SP sequence, often with D-tryptophan, resulted in competitive antagonists.[2] This led to the development of a range of peptide-based antagonists derived from C-terminal fragments of substance P.

Further structure-activity relationship (SAR) studies revealed that the C-terminal amide group is critical for activity, and even minor modifications to this group can lead to a significant loss of potency.[2] These investigations have guided the rational design of more potent and selective substance P fragment antagonists.

Quantitative Analysis of Substance P Fragment Antagonists

The following table summarizes the biological activity of several key substance P fragment antagonists. The data is compiled from various in vitro studies and provides a comparative overview of their potency and binding affinity for the NK1 receptor.

| Antagonist | Structure/Modification | Assay Type | Species | Potency (pA2) | Binding Affinity (Ki, nM) | Reference |

| [D-Pro4,D-Trp7,9]-SP(4-11) | D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Met-NH2 | Guinea Pig Ileum Contraction | Guinea Pig | ~6.0 | - | [3][4] |

| Spantide | [D-Arg1, D-Trp7,9, Leu11]-SP | Guinea Pig Taenia Coli Contraction | Guinea Pig | 7.1-7.2 | - | [2] |

| [D-Arg1, D-Pro2, D-Trp7,9, Leu11]-SP | D-Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2 | Guinea Pig Taenia Coli Contraction | Guinea Pig | 7.1-7.2 | - | [2] |

| Compound 3 | H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl | Guinea Pig Ileum Contraction / hNK1 Binding | Guinea Pig / Human | Ke = 26 nM | 14 | [3] |

| [DPro4,DTrp7,9,10]-SP(4-11) | D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-D-Trp-Leu-Met-NH2 | Inhibition of 125I-SP binding | Guinea Pig Pancreatic Acini | - | 4000 | [5] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Substance P Fragment Antagonist

This protocol describes a general method for the manual solid-phase synthesis of a substance P fragment antagonist, such as [D-Pro⁴, D-Trp⁷,⁹]-SP(4-11), using the Fmoc/tBu strategy.[6]

Materials:

-

Fmoc-Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-Gln(Trt)-OH, Fmoc-D-Pro-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-amino acid (Fmoc-Met-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Leu, D-Trp, Phe, D-Trp, Gln, Gln, D-Pro.

-

Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification:

-

Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and air-dry.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final peptide.

-

Radioligand Binding Assay for NK1 Receptor Antagonists

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a substance P fragment antagonist for the NK1 receptor.[5][7][8]

Materials:

-

Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Substance P or ¹²⁵I-labeled Substance P.

-

Unlabeled substance P (for determining non-specific binding).

-

Test antagonist compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

96-well filter plates with glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the NK1 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

Radioligand at a concentration at or below its Kd.

-

Assay buffer (for total binding), unlabeled substance P at a high concentration (for non-specific binding), or the test antagonist at various concentrations.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing Key Pathways and Processes

Substance P / NK1R Signaling Pathway

The binding of Substance P to the NK1R initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The NK1R can also couple to other G proteins, leading to the modulation of cyclic AMP (cAMP) levels and the activation of mitogen-activated protein kinase (MAPK) pathways.

References

- 1. Precision-engineered Peptide and Protein Analogs: Establishing a New Discovery Platform for Potent GPCR Modulators | CHIMIA [chimia.ch]

- 2. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of substance P antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide on the Structure-Activity Relationship of [D-Pro4,D-Trp7,9,10]substance P (4-11)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the potent tachykinin antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11). This peptide analog has been instrumental in characterizing the physiological roles of substance P and its receptors. This document outlines its binding affinities, functional potencies, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Introduction

Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, which plays a significant role in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] Its effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[3] The development of potent and selective antagonists for the NK1 receptor has been a crucial area of research for therapeutic applications.

[D-Pro4,D-Trp7,9,10]substance P (4-11) is a truncated analog of substance P that has been extensively studied as a competitive antagonist at NK1 receptors.[4][5][6][7] Notably, this analog also exhibits antagonist activity at bombesin and cholecystokinin receptors, a factor to consider in its experimental application.[5][7] This guide delves into the key structural modifications that confer its antagonist properties and provides the quantitative data and experimental context necessary for its use in research and drug development.

Structure-Activity Relationship (SAR)

The antagonist activity of [D-Pro4,D-Trp7,9,10]substance P (4-11) is a direct result of specific substitutions of L-amino acids with their D-isomers at key positions within the C-terminal fragment of substance P.

-

Role of D-Proline at Position 4: The substitution of L-Proline with D-Proline at position 4 is a critical modification. While the native Proline residue is important for inducing a specific secondary structure (a β-turn) in the peptide backbone, the introduction of a D-Proline residue is thought to stabilize a conformation that is favorable for receptor binding but unfavorable for receptor activation. This alteration is a common strategy in the design of peptide antagonists.

-

Importance of D-Tryptophan at Positions 7, 9, and 10: The replacement of L-amino acids with D-Tryptophan at positions 7, 9, and 10 is another crucial element for potent antagonist activity. Tryptophan residues are known to be important for the binding of substance P to the NK1 receptor. The introduction of D-Tryptophan residues can enhance the binding affinity of the antagonist, potentially through increased hydrophobic interactions with the receptor's binding pocket. Furthermore, the presence of multiple D-Trp residues is critical for both the affinity and selectivity of tachykinin antagonists.[8] These substitutions likely restrict the conformational flexibility of the peptide in a way that promotes a binding mode that competitively inhibits the binding of the endogenous agonist, substance P.[9] Studies on various substance P analogs have consistently shown that D-amino acid substitutions in the C-terminal portion are key to converting agonist activity into antagonist activity.[10][11]

Quantitative Data

The following tables summarize the reported binding affinities and functional potencies of [D-Pro4,D-Trp7,9,10]substance P (4-11) across various experimental systems.

Table 1: Binding Affinity Data

| Receptor Target | Preparation | Radioligand | Value (nM) | Parameter | Reference |

| BB2 | Human | 3800 | IC50 | [12] | |

| BB2 | Rat | >10000 | Ki | [12] |

Table 2: Functional Antagonist Potency Data

| Agonist | Tissue/Preparation | Parameter | Value | Reference |

| Substance P | Guinea-pig ileum | pA2 | 6.1 | [13] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of [D-Pro4,D-Trp7,9,10]substance P (4-11).

This protocol is used to determine the binding affinity (Ki) of the antagonist for the NK1 receptor.

Materials:

-

Cell membranes expressing the NK1 receptor

-

Radioligand (e.g., [3H]-Substance P)

-

[D-Pro4,D-Trp7,9,10]substance P (4-11)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11).

-

For total binding, omit the unlabeled antagonist. For non-specific binding, include a high concentration of unlabeled substance P.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

This functional assay measures the ability of the antagonist to inhibit substance P-induced activation of the phospholipase C pathway.[15]

Materials:

-

Cells expressing the NK1 receptor

-

[3H]-myo-inositol

-

Agonist (Substance P)

-

Antagonist ([D-Pro4,D-Trp7,9,10]substance P (4-11))

-

Lithium chloride (LiCl) solution

-

Trichloroacetic acid (TCA)

-

Dowex AG1-X8 resin

-

Scintillation cocktail and counter

Procedure:

-

Culture cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Add varying concentrations of the antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11), and incubate for a defined period.

-

Stimulate the cells with a fixed concentration of substance P for a specific time.

-

Terminate the reaction by adding ice-cold TCA.

-

Separate the inositol phosphates from the cell lysate using anion-exchange chromatography with Dowex resin.

-

Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Construct concentration-response curves for the antagonist's inhibition of agonist-stimulated inositol phosphate accumulation to determine its potency (e.g., IC50).

This protocol assesses the in vivo efficacy of the antagonist in blocking the cardiovascular effects of substance P.

Materials:

-

Anesthetized rats

-

Substance P

-

[D-Pro4,D-Trp7,9,10]substance P (4-11)

-

Saline

-

Blood pressure transducer and recording system

-

Catheters for intravenous administration and blood pressure monitoring

Procedure:

-

Anesthetize the rats and insert catheters into a femoral vein for drug administration and a carotid or femoral artery for blood pressure monitoring.

-

Allow the animal's blood pressure to stabilize.

-

Administer a bolus injection of substance P and record the resulting hypotensive response.

-

After the blood pressure returns to baseline, administer [D-Pro4,D-Trp7,9,10]substance P (4-11) intravenously.

-

After a set period, re-challenge the animal with the same dose of substance P and record the cardiovascular response.

-

The degree of inhibition of the substance P-induced hypotension is a measure of the antagonist's in vivo potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: NK1 Receptor Signaling Pathway. Substance P binding to the NK1 receptor activates Gq, leading to the activation of PLC, which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers calcium release from the endoplasmic reticulum, while DAG activates PKC, both leading to downstream cellular effects. [D-Pro4,D-Trp7,9,10]substance P (4-11) competitively inhibits this pathway.

Caption: Radioligand Binding Assay Workflow. This diagram outlines the key steps in determining the binding affinity of the antagonist.

Caption: Inositol Phosphate Accumulation Assay Workflow. This diagram illustrates the process for assessing the functional antagonism of the substance P-induced signaling.

References

- 1. Substance P Receptor Antagonism: A Potential Novel Treatment Option for Viral-Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (D-Pro4,D-Trp7·9·10)-Substance P (4-11) | 86917-57-9 | FP109336 [biosynth.com]

- 3. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An examination of the pharmacology of two substance P antagonists and the evidence for tachykinin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. realgenelabs.com [realgenelabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. Role of D-tryptophan for affinity of MEN 10207 tachykinin antagonist at NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substance P and antagonists. Surface activity and molecular shapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antagonists of substance P. Further modifications of substance P antagonists obtained by replacing either positions 7, 9 or 7, 8 and 11 of SP with D-amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [D-Pro<sup>4</sup>,D-Trp<sup>7,9,10</sup>]substance P (4-11) | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Effect of the tachykinin antagonist, [D-Pro4, D-Trp7,9,10] substance P-(4-11), on tachykinin- and histamine-induced inositol phosphate generation in intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of Pro(4)-Trp(7,9,10)-SP(4-11)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the synthetic peptide Pro(4)-Trp(7,9,10)-SP(4-11), a notable antagonist of Substance P (SP). This document details its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize its effects.

Introduction

Pro(4)-Trp(7,9,10)-SP(4-11) is a modified C-terminal fragment of the neuropeptide Substance P. The strategic substitutions of proline at position 4 and tryptophan at positions 7, 9, and 10, often utilizing their D-isomers to enhance stability and potency, have established this peptide as a significant tool in tachykinin research. It primarily functions as a competitive antagonist at neurokinin-1 (NK-1) receptors and exhibits a unique mechanism of G protein antagonism.

Quantitative Pharmacological Data

The biological activity of Pro(4)-Trp(7,9,10)-SP(4-11) has been quantified in various assays. The following tables summarize the available data on its antagonist potency and receptor binding affinities.

Table 1: Functional Antagonist Potency of Pro(4)-Trp(7,9,10)-SP(4-11) Analogs

| Analog | Assay System | Agonist | pA2 Value | Reference |

| [D-Pro4,D-Trp7,9]SP(4-11) | Guinea Pig Ileum | Substance P | ~6.0 | |

| [D-Pro4,D-Trp7,9]SP(4-11) | Rabbit Mesenteric Vein | Substance P | ~6.0 | |

| [D-Pro4,D-Trp7,9]SP(4-11) | Guinea Pig Trachea | Substance P | ~6.0 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Receptor Binding Affinity of [D-Pro4,D-Trp7,9,10]SP(4-11)

| Receptor | Species | Cell Line/Tissue | Radioligand | Parameter | Value (nM) | Reference |

| Bombesin Receptor Subtype 2 (BB2) | Human | - | - | IC50 | 3800 | |

| Bombesin Receptor Subtype 2 (BB2) | Rat | - | - | Ki | >10000 | |

| Neurokinin-1 (NK-1) | Mouse | Spinal Cord Membranes | [3H] labeled SP | Ki | Not specified for this analog, but a related antagonist, [D-Trp7]sendide, showed a Ki of 0.023 nM.[1] | [1] |

Mechanism of Action

Pro(4)-Trp(7,9,10)-SP(4-11) exhibits a dual mechanism of action, functioning as both a competitive antagonist at the NK-1 receptor and as a G protein antagonist.

-

Competitive Antagonism at the NK-1 Receptor: The peptide binds to the NK-1 receptor, a G protein-coupled receptor (GPCR), thereby preventing the binding of the endogenous agonist, Substance P. This competitive inhibition blocks the initiation of downstream signaling cascades.

-

G Protein Antagonism: Pro(4)-Trp(7,9,10)-SP(4-11) has been shown to directly interfere with the coupling of G proteins to their receptors.[2] This novel mechanism involves the peptide competing with the receptor for binding to the G protein.[2] This action is not limited to the NK-1 receptor and has been observed to inhibit the actions of other structurally unrelated messenger molecules.[2] This suggests a broader inhibitory effect on GPCR signaling. Some substance P analogs can also act as "biased agonists," meaning they can differentially activate various G proteins (such as Gα12, Gi, and Gq) associated with a single receptor.

Signaling Pathways

Substance P, through the NK-1 receptor, activates multiple intracellular signaling pathways. As an antagonist, Pro(4)-Trp(7,9,10)-SP(4-11) inhibits these cascades.

NK-1 Receptor Signaling Cascade

Activation of the NK-1 receptor by Substance P primarily couples to Gq/11 and Gs G proteins. This initiates a cascade involving the activation of Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction and neurotransmission. Additionally, the NK-1 receptor can signal through Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), as well as through pathways involving mitogen-activated protein kinases (MAPK) such as ERK1/2.

Antagonistic Mechanism of Pro(4)-Trp(7,9,10)-SP(4-11)

The dual antagonistic actions of Pro(4)-Trp(7,9,10)-SP(4-11) are depicted below. It competitively blocks the Substance P binding site on the NK-1 receptor and also interferes with the receptor-G protein interaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize Pro(4)-Trp(7,9,10)-SP(4-11).

Guinea Pig Ileum Assay for Functional Antagonism (pA2 Determination)

This classic bioassay is used to determine the functional potency of antagonists on smooth muscle contraction.

Objective: To determine the pA2 value of Pro(4)-Trp(7,9,10)-SP(4-11) against Substance P-induced contractions in isolated guinea pig ileum.

Materials:

-

Male guinea pig (250-350 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

-

Substance P (agonist) stock solution

-

Pro(4)-Trp(7,9,10)-SP(4-11) (antagonist) stock solutions

-

Organ bath with an isotonic transducer and recording system

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

A male guinea pig is humanely euthanized, and a segment of the terminal ileum is excised.

-

The longitudinal muscle is carefully stripped from the underlying circular muscle.

-

A 1-2 cm segment of the longitudinal muscle is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously gassed with carbogen.

-

The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 g.

-

A cumulative concentration-response curve to Substance P is established to determine the EC50.

-

The tissue is washed and allowed to recover.

-

The tissue is then incubated with a known concentration of Pro(4)-Trp(7,9,10)-SP(4-11) for a predetermined period (e.g., 20 minutes).

-

A second cumulative concentration-response curve to Substance P is generated in the presence of the antagonist.

-

Steps 6-8 are repeated with increasing concentrations of the antagonist.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value.

Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Pro(4)-Trp(7,9,10)-SP(4-11) for the NK-1 receptor.

Materials:

-

Cell membranes expressing the human NK-1 receptor

-

Radiolabeled Substance P analog (e.g., [3H]Substance P)

-

Pro(4)-Trp(7,9,10)-SP(4-11) at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

Non-specific binding control (a high concentration of unlabeled Substance P)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

Cell membranes expressing the NK-1 receptor are prepared and protein concentration is determined.

-

In a series of tubes, a fixed amount of cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist (Pro(4)-Trp(7,9,10)-SP(4-11)) are added.

-

Control tubes for total binding (no antagonist) and non-specific binding (high concentration of unlabeled agonist) are included.

-

The tubes are incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding at each antagonist concentration is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of the antagonist to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Pro(4)-Trp(7,9,10)-SP(4-11) is a potent and well-characterized antagonist of Substance P. Its dual mechanism of action, involving both competitive antagonism at the NK-1 receptor and direct inhibition of G protein coupling, makes it a valuable research tool for dissecting the complexities of tachykinin signaling. The quantitative data and detailed experimental protocols provided in this guide serve as a critical resource for researchers in pharmacology and drug development, facilitating further investigation into the therapeutic potential of modulating the Substance P system.

References

An In-depth Technical Guide on [D-Pro4,D-Trp7,9,10]substance P (4-11) and its Interaction with G-protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic C-terminal fragment of the neuropeptide Substance P. It has been widely characterized as a competitive antagonist at multiple G-protein coupled receptors (GPCRs), primarily targeting the tachykinin NK-1 receptor, but also exhibiting significant affinity for bombesin and cholecystokinin receptors. This technical guide provides a comprehensive overview of the pharmacological properties of this peptide, including its binding affinities, functional effects, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

Substance P, an undecapeptide of the tachykinin family, plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction, by activating neurokinin (NK) receptors. The C-terminal fragment, substance P (4-11), retains biological activity. The synthetic analog, [D-Pro4,D-Trp7,9,10]substance P (4-11), in which specific L-amino acids are replaced with their D-isomers, was developed to enhance stability and confer antagonistic properties. This peptide has become a valuable pharmacological tool for elucidating the roles of tachykinin and other GPCR systems in health and disease. This guide delves into the technical details of its interactions with its primary and off-target receptors.

Quantitative Data Presentation

The binding affinities and functional potencies of [D-Pro4,D-Trp7,9,10]substance P (4-11) at its principal target receptors are summarized below. These values have been compiled from various in vitro studies.

| Ligand | Receptor | Preparation | Radioligand | Parameter | Value | Reference |

| [D-Pro4,D-Trp7,9,10]Substance P (4-11) | Tachykinin (Substance P) | Guinea-pig ileum | N/A (Functional Assay) | pA2 | Not explicitly quantified, but shown to cause a parallel rightward shift of the agonist dose-response curve. | [1] |

| [D-Pro4,D-Trp7,9,10]Substance P (4-11) | Bombesin (BB2) | Human | 125I-labeled ligand | pIC50 | 5.42 | [2] |

| [D-Pro4,D-Trp7,9,10]Substance P (4-11) | Bombesin (BB2) | Human | 125I-labeled ligand | IC50 | 3800 nM | [2] |

| [D-Pro4,D-Trp7,9,10]Substance P (4-11) | Bombesin (BB2) | Rat | 125I-labeled ligand | pKi | 5 | [2] |

| [D-Pro4,D-Trp7,9,10]Substance P (4-11) | Cholecystokinin (CCK) | N/A | 125I-labeled ligand | IC50 | >10,000 nM | [2] |

Signaling Pathways

[D-Pro4,D-Trp7,9,10]substance P (4-11) exerts its antagonistic effects by blocking the canonical signaling pathways activated by its target GPCRs. The primary receptors for Substance P (NK-1), bombesin (BB2), and cholecystokinin (CCK1) are all coupled to Gq/11 proteins, which activate the Phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

Below are diagrams illustrating the signaling pathways antagonized by [D-Pro4,D-Trp7,9,10]substance P (4-11).

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or tissues.

Radioligand Binding Assay for NK-1 Receptor

This protocol is designed to determine the binding affinity of [D-Pro4,D-Trp7,9,10]substance P (4-11) for the NK-1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the NK-1 receptor (e.g., CHO-K1 or U373 MG cells).

-

Radioligand: [³H]Substance P.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA.

-

Unlabeled Substance P (for determining non-specific binding).

-

[D-Pro4,D-Trp7,9,10]substance P (4-11) at various concentrations.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

In a 96-well filter plate, add 50 µL of binding buffer, 50 µL of [³H]Substance P (at a concentration near its Kd), and 50 µL of either binding buffer (for total binding), unlabeled Substance P (1 µM, for non-specific binding), or varying concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11).

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing a predetermined amount of protein) to each well.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using a non-linear regression model to determine the IC50 value of the antagonist, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Inositol Monophosphate (IP-One) Accumulation Assay

This functional assay measures the ability of [D-Pro4,D-Trp7,9,10]substance P (4-11) to antagonize agonist-induced activation of the PLC pathway.

Materials:

-

Cells expressing the target receptor (e.g., NK-1, BB2, or CCK1).

-

Cell culture medium.

-

Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and LiCl.

-

Agonist for the target receptor (e.g., Substance P, Bombesin, or CCK).

-

[D-Pro4,D-Trp7,9,10]substance P (4-11) at various concentrations.

-

IP-One HTRF assay kit (or equivalent).

-

A microplate reader capable of HTRF detection.

Procedure:

-

Plate cells in a 96-well plate and culture overnight.

-

Remove the culture medium and wash the cells with stimulation buffer.

-

Pre-incubate the cells with varying concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11) for a specified period (e.g., 15-30 minutes) at 37°C.

-

Add the agonist at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a further period (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells and follow the manufacturer's instructions for the IP-One HTRF assay to measure the accumulation of inositol monophosphate.

-

Read the plate on an HTRF-compatible microplate reader.

-

Plot the response against the concentration of the antagonist and fit the data to a suitable pharmacological model to determine the IC50.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.

Materials:

-

Cells expressing the target receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Agonist for the target receptor.

-

[D-Pro4,D-Trp7,9,10]substance P (4-11) at various concentrations.

-

A fluorescence plate reader with an injection system.

Procedure:

-

Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer.

-

Place the plate in the fluorescence plate reader and take a baseline reading.

-

Inject varying concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11) and incubate for a short period.

-

Inject the agonist and immediately begin measuring the fluorescent signal over time.

-

The peak fluorescence intensity reflects the intracellular calcium concentration.

-

Determine the IC50 of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.

Conclusion

[D-Pro4,D-Trp7,9,10]substance P (4-11) is a potent and well-characterized antagonist of the NK-1 receptor, with additional activity at bombesin and cholecystokinin receptors. Its ability to competitively block the Gq/PLC signaling pathway makes it an invaluable tool for studying the physiological and pathological roles of these receptor systems. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting these GPCRs. Further studies are warranted to fully elucidate its in vivo efficacy and selectivity profile.

References

The Role of [D-Pro4,D-Trp7,9,10]substance P (4-11) in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurogenic inflammation, a complex process orchestrated by the peripheral release of neuropeptides from sensory neurons, plays a pivotal role in the pathophysiology of numerous inflammatory disorders. A key mediator in this cascade is Substance P (SP), an undecapeptide that exerts its potent pro-inflammatory effects primarily through the neurokinin-1 (NK-1) receptor. Consequently, antagonism of the NK-1 receptor presents a compelling therapeutic strategy for mitigating neurogenic inflammation. This technical guide provides an in-depth analysis of [D-Pro4,D-Trp7,9,10]substance P (4-11), a potent and selective tachykinin antagonist, and its role in attenuating neurogenic inflammation. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the underlying signaling pathways and experimental workflows.

Introduction to Neurogenic Inflammation and the Role of Substance P

Neurogenic inflammation is characterized by the cardinal signs of inflammation—redness, swelling, heat, and pain—initiated by the activation of sensory nerve fibers. Unlike classical inflammation, which is primarily driven by the immune system, neurogenic inflammation is triggered by the release of neuropeptides, most notably Substance P (SP) and calcitonin gene-related peptide (CGRP), from the peripheral terminals of these neurons.

SP, a member of the tachykinin family of neuropeptides, is a powerful vasodilator and increases vascular permeability, leading to plasma extravasation and edema formation. These effects are mediated through its high-affinity binding to the G-protein coupled NK-1 receptor, which is expressed on various cell types, including endothelial cells, mast cells, and immune cells. The activation of the NK-1 receptor initiates a cascade of intracellular signaling events that culminate in the classic inflammatory response.

[D-Pro4,D-Trp7,9,10]substance P (4-11): A Potent Tachykinin Antagonist

[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic peptide analog of Substance P that acts as a competitive antagonist at tachykinin receptors, with a notable selectivity for the NK-1 receptor. By competitively binding to the NK-1 receptor, it effectively blocks the pro-inflammatory actions of endogenous Substance P, thereby mitigating the key events of neurogenic inflammation.

Mechanism of Action